Mastoparan B

Description

Properties

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBOCKFBVQQKB-LTKSBDBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H138N20O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160142 | |

| Record name | Mastoparan B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137354-65-5 | |

| Record name | Mastoparan B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137354655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mastoparan B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mastoparan-B: A Technical Guide to a Potent Biologically Active Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan-B is a tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis. Like other members of the mastoparan family, it is a cationic and amphipathic peptide, properties that are central to its diverse biological activities. This technical guide provides a comprehensive overview of the amino acid sequence, biological activities, and mechanisms of action of Mastoparan-B, with a focus on quantitative data and detailed experimental methodologies.

Core Peptide Information

Mastoparan-B is a 14-amino acid peptide with an amidated C-terminus, a common feature among mastoparans that is often crucial for their biological potency.

Amino Acid Sequence: Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH₂

Quantitative Biological Activity

The biological effects of Mastoparan-B have been quantified across several key areas of research, including antimicrobial, anticancer, and mast cell degranulating activities. The following tables summarize the available quantitative data.

Antimicrobial Activity

Mastoparan-B exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism.

| Bacterial Species | Strain | MIC (μg/mL) | Reference |

| Staphylococcus aureus | - | 96-128 | [1] |

| Staphylococcus xylosus | - | 2 | [1] |

| Streptococcus alactolyticus | - | 32 | [1] |

| Salmonella choleraesuis | - | 32 | [1] |

| Citrobacter koseri | - | 6 | [1] |

| Escherichia coli | - | 3-16 | [1] |

| Klebsiella pneumoniae | - | 128 | [1] |

| Pseudomonas aeruginosa | - | 128 | [1] |

| Salmonella typhimurium | - | 64 | [1] |

| Vibrio parahaemolyticus | - | 32 | [1] |

Anticancer Activity

Mastoparan peptides have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of this activity. While specific IC50 values for Mastoparan-B are not widely reported, data for a closely related mastoparan are presented below.

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| Jurkat | Leukemia | ~8-9.2 | [2] |

| Myeloma | Myeloma | ~11 | [2] |

| MDA-MB-231 | Breast Cancer | ~20-24 | [2] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Normal Cells | 48 | [2] |

Mast Cell Degranulation

| Activity | Cell Type | Effective Concentration | Reference |

| Histamine Release | Rat Peritoneal Mast Cells | Potent activity observed | |

| Mast Cell Degranulation (other mastoparans) | - | EC50 ranging from 15 to 26 µM | [3] |

Signaling Pathways and Mechanisms of Action

Mastoparan-B exerts its effects through direct interactions with the cell membrane and by modulating intracellular signaling pathways. A primary mechanism involves its interaction with heterotrimeric G proteins.

G Protein Activation Pathway

Mastoparan peptides can directly activate G proteins, mimicking the function of a G protein-coupled receptor (GPCR). This leads to the dissociation of the Gα and Gβγ subunits, initiating downstream signaling cascades.

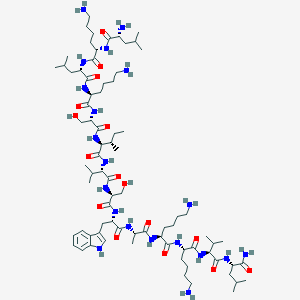

Caption: Mastoparan-B G protein activation pathway.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the biological activity of Mastoparan-B.

Peptide Synthesis and Purification

Mastoparan-B can be chemically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: A rink amide resin is used to obtain the C-terminal amide.

-

Amino Acid Coupling: The peptide chain is assembled on the resin in a stepwise manner. In each cycle, the Fmoc protecting group is removed from the N-terminus of the growing peptide chain, and the next Fmoc-protected amino acid is coupled using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

General Experimental Workflow

The biological activity of Mastoparan-B can be assessed through a series of in vitro assays.

Caption: General workflow for bioactivity assessment.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Bacterial Culture: Prepare an overnight culture of the target bacterial strain in a suitable broth medium.

-

Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

-

Peptide Dilution: Prepare a serial two-fold dilution of Mastoparan-B in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Peptide Treatment: Treat the cells with various concentrations of Mastoparan-B and incubate for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated as the concentration of the peptide that reduces the cell viability by 50% compared to untreated control cells.

Hemolytic Assay

-

Erythrocyte Preparation: Obtain fresh red blood cells (RBCs) and wash them three times with phosphate-buffered saline (PBS) by centrifugation. Resuspend the RBCs in PBS to a final concentration of 2-4% (v/v).

-

Peptide Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of Mastoparan-B.

-

Controls: Use PBS as a negative control (0% hemolysis) and Triton X-100 (0.1%) as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact RBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Hemolysis Calculation: Calculate the percentage of hemolysis relative to the positive control.

Mast Cell Degranulation Assay (Histamine Release)

-

Mast Cell Preparation: Isolate peritoneal mast cells from rats or use a mast cell line (e.g., RBL-2H3).

-

Peptide Stimulation: Incubate the mast cells with various concentrations of Mastoparan-B for a defined period (e.g., 30 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Measurement: Measure the histamine content in the supernatant and the cell pellet (after lysis) using a fluorometric or enzyme-linked immunosorbent assay (ELISA).

-

Percentage Release Calculation: The percentage of histamine release is calculated as (histamine in supernatant) / (histamine in supernatant + histamine in pellet) x 100.

Conclusion

Mastoparan-B is a potent bioactive peptide with a range of potential therapeutic applications, particularly in the fields of antimicrobial and anticancer drug development. Its well-defined structure and multifaceted mechanisms of action make it an important subject for ongoing research. The experimental protocols detailed in this guide provide a foundation for the further investigation and characterization of Mastoparan-B and its analogs. Researchers are encouraged to adapt and optimize these methodologies to suit their specific experimental needs.

References

- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

The α-Helical Architecture of Mastoparan B in Membranes: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B (MP-B), a cationic tetradecapeptide amide (LKLKSIVSWAKKVL-NH2) isolated from the venom of the hornet Vespa basalis, has garnered significant interest within the scientific community for its potent biological activities, including antimicrobial and anticancer properties.[1][2] These activities are intrinsically linked to its interaction with and subsequent perturbation of cellular membranes. A key feature of this interaction is the conformational change of MP-B from a random coil in aqueous solution to a well-defined α-helical structure upon binding to a membrane surface.[1] This technical guide provides a comprehensive overview of the α-helical structure of this compound within membrane environments, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Data Presentation: Structural Parameters of this compound in Membrane Environments

The α-helical conformation of this compound in various membrane-mimetic environments has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy. The following tables summarize the key quantitative findings from these studies.

| Parameter | Value | Method | Membrane System | Reference |

| Helical Region | Lys2 - Leu14 | NMR Spectroscopy | DPC micelles, SDS micelles, DMPC/DHPC bicelles | [1] |

| Leu3 - Val13 | NMR Spectroscopy | TFE/water solution | [1] | |

| Trp3 - Leu14 (Mastoparan-X) | NMR Spectroscopy | Phospholipid vesicles | [1] | |

| α-Helical Content | High in anionic membranes (SDS micelles, PC/PS vesicles) | CD Spectroscopy | Micelles and Vesicles | [1] |

| Lower in zwitterionic membranes (DPC micelles, PC vesicles) | CD Spectroscopy | Micelles and Vesicles | [1] | |

| Orientation in Bilayer | 90% in-plane, 10% transmembrane | Solid-State NMR | DMPC/DMPG bilayers | [3] |

| Mosaic Spread | +/- 30° (in-plane), +/- 10° (transmembrane) | Solid-State NMR | DMPC/DMPG bilayers | [3] |

Table 1: Structural Characteristics of this compound and its Analogs in Membrane Environments. This table highlights the consistent finding of an α-helical structure in membrane-mimetic environments, with variations in helical content and orientation depending on the specific environment.

| Residue | Role in Membrane Interaction | Experimental Evidence | Reference |

| Trp9 | Deep insertion into the membrane core | NOESY NMR experiments showing close contact with lipid acyl chains. Substitution with Ala9 dramatically decreases pore-forming activity. | [1] |

| Lys residues | Electrostatic interaction with anionic lipid headgroups | Stronger interaction with anionic SDS micelles compared to zwitterionic DPC micelles. | [1] |

Table 2: Key Residues of this compound Involved in Membrane Interactions. This table emphasizes the importance of specific amino acid residues in the membrane binding and insertion process, crucial for its biological activity.

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used to characterize the structure of this compound in membranes.

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.

Preparation of Membrane Mimetics

a) Micelles:

-

Dodecylphosphocholine (DPC) micelles: A stock solution of DPC is prepared in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4). The final concentration of DPC is typically around 120 mM.[1]

-

Sodium dodecyl sulfate (SDS) micelles: A stock solution of SDS is prepared in a similar buffer. The final concentration of SDS is typically around 200 mM.[1]

b) Bicelles:

-

A mixture of dimyristoylphosphatidylcholine (DMPC) and dihexanoylphosphatidylcholine (DHPC) is prepared at a specific molar ratio (e.g., 1:2).[1]

-

The lipids are dissolved in chloroform, dried under a stream of nitrogen gas, and then lyophilized to remove any residual solvent.

-

The lipid film is hydrated with a buffer solution to a final lipid concentration of around 3% (w/v).[1]

c) Lipid Vesicles (for CD Spectroscopy):

-

Lipids (e.g., a mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) are dissolved in chloroform.

-

The solvent is evaporated to form a thin lipid film.

-

The film is hydrated with a buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) and subjected to several freeze-thaw cycles.

-

Large unilamellar vesicles (LUVs) are formed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm).

Circular Dichroism (CD) Spectroscopy

-

Objective: To determine the secondary structure content (α-helix, β-sheet, random coil) of this compound in different environments.

-

Procedure:

-

CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-250 nm).

-

The peptide is dissolved in an aqueous buffer (to observe the random coil structure) and in the presence of membrane mimetics (micelles or lipid vesicles).

-

The temperature is maintained at a constant value (e.g., 25°C).

-

The obtained ellipticity values are converted to mean residue ellipticity [θ].

-

The percentage of α-helical content is estimated using deconvolution algorithms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) Solution NMR (in Micelles and Bicelles):

-

Objective: To determine the three-dimensional structure of this compound at atomic resolution.

-

Procedure:

-

The peptide is dissolved in a buffer containing the desired membrane mimetic (e.g., deuterated SDS micelles for reduced solvent signals).

-

A series of 1D and 2D NMR experiments are performed, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

-

Resonance assignments are made using the TOCSY spectra.

-

Interproton distance restraints are derived from the NOESY spectra.

-

The 3D structure is calculated using molecular dynamics and simulated annealing protocols based on the NOE-derived distance restraints.

-

b) Solid-State NMR (in Lipid Bilayers):

-

Objective: To determine the orientation and dynamics of this compound within a lipid bilayer.

-

Procedure:

-

The peptide, often isotopically labeled (e.g., with ¹⁵N), is co-reconstituted with lipids (e.g., DMPC/DMPG) into multilamellar vesicles.[3]

-

The sample is then oriented on glass plates.

-

Solid-state NMR spectra are acquired. The orientation of the peptide's α-helix relative to the bilayer normal can be determined from the anisotropic NMR parameters.[3][4]

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound are often mediated through the activation of intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for structural determination.

Caption: this compound signaling pathway.

Caption: Experimental workflow for structural analysis.

Conclusion

The α-helical structure of this compound in membrane environments is a critical determinant of its biological function. This guide has summarized the key structural parameters, provided an overview of the experimental methodologies used for their determination, and visualized the associated signaling pathways. The amphiphilic nature of the α-helix, with its distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer, leading to membrane perturbation and the activation of intracellular signaling cascades. A thorough understanding of these molecular interactions is paramount for the rational design of novel therapeutic agents based on the this compound scaffold with enhanced efficacy and selectivity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Interaction of mastoparan with membranes studied by 1H-NMR spectroscopy in detergent micelles and by solid-state 2H-NMR and 15N-NMR spectroscopy in oriented lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Orientational behavior of phospholipid membranes with mastoparan studied by 31P solid state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the mechanism of action of Mastoparan B?

An In-depth Technical Guide to the Mechanism of Action of Mastoparan B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MP-B) is a cationic, amphipathic tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis.[1][2][3] Its primary amino acid sequence is Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2.[3] Like other members of the mastoparan family, MP-B exhibits a broad range of biological activities, including antimicrobial, anticancer, and cell degranulation effects.[3][4][5] Its potent bioactivity stems from a multifaceted mechanism of action centered on its ability to interact with and disrupt cellular membranes and modulate key intracellular signaling pathways. In a membrane-mimicking environment, it adopts an α-helical conformation, which is crucial for its function.[1][2][6] This guide provides a detailed technical overview of the molecular mechanisms through which this compound exerts its effects, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Direct Membrane Interaction and Permeabilization

One of the primary mechanisms of this compound is the direct disruption of the plasma membrane integrity of target cells, leading to cell lysis. This membranolytic action is particularly effective against cancer cells, which have a higher net negative charge on their outer membrane compared to normal cells due to an abundance of anionic molecules like phosphatidylserine.[7][8]

The process can be described in a multi-step model:

-

Electrostatic Binding: MP-B possesses four positively charged lysine (Lys) residues.[6] These residues facilitate the initial binding of the peptide to the negatively charged head groups of anionic phospholipids on the target cell membrane through strong electrostatic interactions.[1][2][6] The interaction with anionic membranes is significantly stronger than with zwitterionic membranes.[2][6]

-

Structural Transition and Insertion: In an aqueous environment, mastoparans typically have an unordered structure.[9] Upon binding to the membrane, MP-B undergoes a conformational change to form an amphipathic α-helix.[1][2][6] This structure positions its hydrophobic residues to interact with the lipid core of the membrane and its hydrophilic (cationic) residues to interact with the phospholipid headgroups.

-

Pore Formation: The insertion of the peptide into the membrane is critical for its lytic activity. Specifically, the indole ring of the tryptophan at position 9 (Trp9) has been shown to insert into the membrane core.[1][2][6] The subsequent aggregation of multiple peptide molecules is believed to form pores or channels, disrupting the membrane's barrier function. The substitution of Trp9 with alanine dramatically reduces this pore-forming activity.[1][2] This disruption leads to an uncontrolled flux of ions and small molecules, ultimately causing cell swelling and lysis.[7]

Caption: this compound's direct membranolytic action on target cells.

Modulation of G-Protein Signaling

Mastoparans are well-documented activators of heterotrimeric GTP-binding proteins (G proteins), particularly the Gi/o family.[9][10][11] They function as receptor mimics; in a phospholipid environment, mastoparan adopts a structure that resembles an activated G protein-coupled receptor (GPCR).[9]

The activation mechanism involves:

-

Direct Gα Interaction: Mastoparan directly binds to the Gα subunit of the inactive G protein heterotrimer (Gαβγ).[10]

-

Accelerated Nucleotide Exchange: This interaction promotes the dissociation of bound GDP from the Gα subunit, allowing GTP to bind in its place.[9] Mastoparan greatly increases the rate of this GTP turnover.[9]

-

Subunit Dissociation and Downstream Signaling: The binding of GTP activates the Gα subunit, causing it to dissociate from the Gβγ dimer. Both the activated Gα-GTP and the free Gβγ dimer can then modulate the activity of downstream effector enzymes. A common pathway involves the activation of Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of Ca2+ from intracellular stores like the endoplasmic reticulum.[9]

It is noteworthy that some studies suggest mastoparan's effects on G proteins may be indirect, potentially mediated by the stimulation of Nucleoside Diphosphate Kinase (NDPK).[5] Furthermore, certain activities, such as the stimulation of Phospholipase D, may occur independently of G-protein activation.[5]

Caption: G-protein signaling pathway activated by this compound.

Induction of Apoptosis via the Intrinsic Mitochondrial Pathway

In addition to its lytic effects, mastoparan can induce programmed cell death, or apoptosis, particularly in cancer cells.[4] The primary mechanism is the induction of the intrinsic (mitochondrial) pathway of apoptosis. The C-terminal amidation of the peptide appears to be a critical determinant of its mechanism, with the amidated form being more potently lytic, while non-amidated forms have been more closely linked to apoptosis.[7][8]

The apoptotic cascade initiated by mastoparan includes:

-

Mitochondrial Membrane Interaction: The peptide interacts with the mitochondrial membrane, potentially due to the membrane's phospholipid composition.[12]

-

Mitochondrial Permeabilization: This interaction leads to the loss of the mitochondrial membrane potential (ΔΨm) and the generation of reactive oxygen species (ROS).[4][8]

-

Cytochrome C Release: The compromised mitochondrial outer membrane releases pro-apoptotic factors, most notably Cytochrome C, into the cytoplasm.[5]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, Cytochrome C binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, Caspase-9.

-

Execution Phase: Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3, which carry out the systematic dismantling of the cell by cleaving key cellular substrates, resulting in the characteristic morphological changes of apoptosis.[4][5]

Caption: Intrinsic mitochondrial apoptosis pathway induced by Mastoparan.

Quantitative Data Summary

The biological activity of mastoparans has been quantified across various cell types. The tables below summarize key inhibitory and cytotoxic concentrations.

Table 1: Anticancer Activity (IC50) of Mastoparan Data for amidated Mastoparan after 24 hours of exposure.

| Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| Jurkat | Human T-cell Leukemia | ~8 - 9.2 | [7][13][14] |

| U937 | Human Myeloma | ~11 | [7][13][14] |

| MDA-MB-231 | Human Breast Carcinoma | ~20 - 24 | [7][13][14] |

| MCF-7 | Human Breast Carcinoma | ~20 | [7] |

| PBMC | Normal Human Peripheral Blood Mononuclear Cells | ~48 | [7][13][14] |

Table 2: Antimicrobial Activity (MIC) of this compound Note: The original source reports units in mg/mL, which are exceptionally high. The values have been recalculated assuming a more common unit of µg/mL, yielding the µM concentrations shown.

| Organism | Gram Stain | MIC (µg/mL) | Approx. MIC (µM) | Reference(s) |

| Enterococcus faecalis LS-101 | Positive | 3.3 | ~2.04 | [5] |

| Bacillus subtilis PCI 219 | Positive | 3.3 | ~2.04 | [5] |

| Shigella flexneri EW-10 | Negative | 6.25 | ~3.87 | [5] |

| Shigella sonnei EW-33 | Negative | 6.25 | ~3.87 | [5] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of biophysical and cell-based assays.

A. Membrane Permeabilization/Lysis Assays

-

Lactate Dehydrogenase (LDH) Release Assay: This colorimetric assay quantifies cell necrosis by measuring the activity of LDH, a stable cytosolic enzyme released into the cell culture supernatant upon membrane damage.

-

Cell Treatment: Culture target cells (e.g., Jurkat T-cells) in a 96-well plate and treat with various concentrations of this compound for a defined time course (e.g., 0-8 hours).[7]

-

Supernatant Collection: Centrifuge the plate and carefully transfer the supernatant to a new plate.

-

Enzymatic Reaction: Add an LDH reaction mixture containing a tetrazolium salt to the supernatant. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Quantification: Measure the absorbance of the formazan product at ~490 nm using a plate reader. Percent cytotoxicity is calculated relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (untreated cells).[7]

-

Caption: A typical workflow for assessing cell lysis via LDH release.

B. Structural Analysis

-

Circular Dichroism (CD) Spectroscopy: This technique is used to determine the secondary structure of the peptide in different environments.

-

Sample Preparation: Dissolve lyophilized this compound to a final concentration of ~100 µM in different solvents: an aqueous solution (e.g., 10 mM phosphate buffer) to represent its unbound state, and a membrane-mimicking environment (e.g., 50% trifluoroethanol (TFE) or in the presence of SDS micelles) to simulate its membrane-bound state.[12]

-

Data Acquisition: Place the sample in a 1-mm path length quartz cuvette. Acquire CD spectra from ~190 to 260 nm using a CD spectrometer.[12]

-

Analysis: An α-helical structure will produce a characteristic spectrum with two negative minima around 208 nm and 222 nm, whereas a random coil produces a single strong negative band near 200 nm.[9] The percentage of helicity can be estimated using deconvolution software.

-

C. Apoptosis Detection

-

Annexin V-FITC / Propidium Iodide (PI) Assay: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells (e.g., B16F10-Nex2 melanoma cells) with this compound for a specified time.[4]

-

Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells in the dark for ~15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Viable cells are negative for both stains (Annexin V-/PI-). Early apoptotic cells are Annexin V+/PI-, as they expose phosphatidylserine on the outer membrane but maintain membrane integrity. Late apoptotic or necrotic cells are positive for both stains (Annexin V+/PI+).[4]

-

Conclusion

The mechanism of action of this compound is complex and potent, involving at least three distinct but potentially interconnected processes: direct membrane lysis, modulation of G-protein signaling cascades, and induction of mitochondrial-mediated apoptosis. Its ability to target fundamental cellular structures and pathways explains its broad bioactivity against microbes and cancer cells. The preferential interaction with anionic membranes provides a degree of selectivity for cancer cells over normal mammalian cells. However, its inherent toxicity, including hemolytic activity, remains a significant hurdle for therapeutic development. A thorough understanding of these molecular mechanisms is critical for guiding the rational design of this compound analogs with improved therapeutic indices, potentially enhancing its anticancer or antimicrobial efficacy while minimizing off-target toxicity.

References

- 1. Interactions between this compound and the membrane studied by 1H NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, synthesis and its physical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mastoparan induces apoptosis in B16F10-Nex2 melanoma cells via the intrinsic mitochondrial pathway and displays antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mastoparan - Wikipedia [en.wikipedia.org]

- 10. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mastoparan causes cell permeabilisation and delayed activation of DNA synthesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.sahmri.org.au [research.sahmri.org.au]

- 14. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of synthetic Mastoparan B

An In-depth Technical Guide on the Physicochemical Properties of Synthetic Mastoparan B

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound is a cationic, amphipathic tetradecapeptide toxin originally isolated from the venom of the hornet Vespa basalis. As a member of the mastoparan family, it exhibits a wide range of potent biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties. Its mechanism of action is primarily centered on its interaction with and disruption of cellular membranes, as well as its ability to modulate G-protein signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of chemically synthesized this compound, detailed experimental protocols for its characterization, and a summary of its biological activities. All quantitative data are presented in structured tables, and key processes are visualized through detailed diagrams to support research and development applications.

Core Physicochemical Properties

Synthetic this compound is a linear peptide composed of 14 amino acids with an amidated C-terminus, a crucial feature for its structural stability and biological function.[1][2] Its primary structure is rich in hydrophobic and basic amino acid residues, which underpins its amphipathic nature and potent bioactivity.[3][4]

Table 1: Physicochemical Properties of Synthetic this compound

| Property | Value | Reference(s) |

| Amino Acid Sequence | LKLKSIVSWAKKVL-NH₂ | [3][5][6] |

| Number of Residues | 14 | [3][5] |

| Molecular Formula | C₇₈H₁₃₈N₂₀O₁₆ | [6] |

| Molecular Weight | 1612.0 g/mol | [6] |

| Net Charge (pH 7) | +4 | [3] |

| Isoelectric Point (pI) | ~10.5 (Predicted) | |

| Structure (Aqueous) | Unordered / Random Coil | [7][8] |

| Structure (Membrane) | Amphiphilic α-helix | [9][10][11] |

Structural Conformation

The biological activity of this compound is intrinsically linked to its conformational plasticity.

-

In Aqueous Environments: In aqueous solutions, this compound typically adopts a disordered, random-coil conformation.[7]

-

In Membrane-Mimicking Environments: When exposed to an amphiphilic environment, such as in the presence of lipid membranes, micelles (e.g., SDS), or organic solvents like 2,2,2-trifluoroethanol (TFE), the peptide undergoes a significant conformational change.[3][7] It folds into a stable, amphiphilic α-helix that spans most of its length, typically from residue Lys2 to Leu14.[9][10][11]

This α-helical structure segregates the peptide's residues into two distinct faces:

-

Hydrophilic Face: Composed of polar and charged residues (Lys4, Ser5, Ser8, Lys11, Lys12), which interact with the polar head groups of the lipid bilayer.[11]

-

Hydrophobic Face: Composed of nonpolar residues (Leu3, Ile6, Val7, Trp9, Ala10, Val13, Leu14), which penetrate the hydrophobic core of the membrane.[11]

Mechanism of Action

This compound's bioactivity is mediated through two primary mechanisms: direct membrane disruption and modulation of intracellular signaling pathways.

Membrane Interaction and Disruption

The peptide's primary mode of action against bacterial and other cells is the perturbation and lysis of the cell membrane. This process is generally understood to occur in a multi-step fashion, beginning with electrostatic attraction and culminating in membrane destabilization.[9][10][12] The tryptophan residue at position 9 (Trp9) is of special importance for its membrane-penetrating and lytic activities.[3][9]

Caption: Workflow of this compound's interaction with a cell membrane.

G-Protein Modulation

This compound can act as a direct activator of heterotrimeric G-proteins by mimicking the structure of an activated G-protein coupled receptor (GPCR).[7] This interaction stimulates the exchange of GDP for GTP on the Gα subunit, leading to its dissociation from the Gβγ dimer and the subsequent activation of downstream effector enzymes like Phospholipase C (PLC).[7][13] This cascade results in the production of second messengers, such as inositol trisphosphate (IP₃), and the release of intracellular calcium (Ca²⁺), which can trigger cellular processes like histamine exocytosis in mast cells.[7]

Caption: this compound-induced G-protein signaling cascade.

Biological Activities

This compound demonstrates potent, dose-dependent biological effects across various cell types.

Table 2: Antimicrobial Activity of Synthetic this compound

| Target Organism | Type | Minimum Inhibitory Conc. (MIC) | Reference(s) |

| Enterococcus faecalis | Gram-positive | 3.3 µg/mL | [13][14] |

| Bacillus subtilis | Gram-positive | 3.3 µg/mL | [13][14] |

| Shigella flexneri | Gram-negative | 6.25 µg/mL | [13][14] |

| Shigella sonnei | Gram-negative | 6.25 µg/mL | [13][14] |

Table 3: Hemolytic Activity of Synthetic this compound

| Cell Type | Activity Metric | Result | Reference(s) |

| Guinea Pig Erythrocytes | Hemolytic Activity | Potent, dose-dependent | [3] |

| Human Erythrocytes | Hemolytic Activity | High | [15] |

Note: Hemolytic activity is often reported with EC₅₀ values (the concentration causing 50% hemolysis), which can vary based on experimental conditions. The general consensus is that this compound is a highly hemolytic peptide.[3][15]

Experimental Protocols

The following sections outline the standard methodologies used for the synthesis, purification, and characterization of this compound.

Synthesis and Purification

Synthetic this compound is typically produced via solid-phase peptide synthesis (SPPS) and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][8]

Caption: General workflow for the synthesis and analysis of this compound.

Protocol for Synthesis and Purification:

-

Synthesis: The peptide is assembled on a Rink Amide resin using an automated peptide synthesizer. Fmoc-protected amino acids are sequentially coupled until the full 14-residue sequence (LKLKSIVSWAKKVL) is complete.

-

Cleavage: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers.

-

Purification: The crude peptide is dissolved and purified via RP-HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: The identity and purity of the collected fractions are confirmed. The molecular weight is verified by mass spectrometry (e.g., ESI-MS), and purity is assessed by analytical RP-HPLC.[5][16]

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain a stable, powdered final product.

Structural Analysis

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of this compound in various solvent conditions.[3]

-

Sample Preparation: Prepare stock solutions of the peptide in water or a weak buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Measurement: Dilute the peptide to a final concentration of 50-100 µM in the desired solvent (e.g., aqueous buffer, 50% TFE, or 30 mM SDS micelles).

-

Data Acquisition: Record CD spectra from approximately 190 to 260 nm at room temperature using a quartz cuvette with a 1 mm path length.

-

Analysis: An α-helical structure is indicated by characteristic negative bands at ~208 and ~222 nm and a positive band at ~192 nm. A random coil structure shows a single strong negative band near 200 nm.[7]

Biological Assays

Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[17]

-

Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to a final concentration of ~5 x 10⁵ CFU/mL.

-

Peptide Dilution: Prepare a two-fold serial dilution of this compound in the broth in a 96-well microtiter plate.

-

Incubation: Add the bacterial inoculum to each well and incubate the plate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest peptide concentration in which no visible bacterial growth (turbidity) is observed.

Hemolysis Assay: This assay quantifies the peptide's ability to lyse red blood cells (RBCs).[3][18]

-

RBC Preparation: Obtain fresh red blood cells (e.g., human, sheep) and wash them three times with a phosphate-buffered saline (PBS) solution by centrifugation. Resuspend the washed RBCs to a final concentration of 2-4% (v/v) in PBS.

-

Peptide Incubation: Add serial dilutions of this compound to the RBC suspension in a 96-well plate.

-

Controls: Use PBS as a negative control (0% hemolysis) and 1% Triton X-100 as a positive control (100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Measurement: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at ~450 nm or ~540 nm.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control.

Conclusion

Synthetic this compound is a well-characterized peptide with a distinct set of physicochemical properties that drive its potent biological activities. Its ability to adopt an amphiphilic α-helical structure upon encountering cellular membranes is fundamental to its membranolytic mechanism of action. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers and drug developers exploring the therapeutic potential of this compound and its analogs, particularly in the development of novel antimicrobial agents. Further research focusing on modulating its hydrophobicity and charge may lead to analogs with improved therapeutic indices, balancing high antimicrobial efficacy with reduced cytotoxicity.[15][17]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Structural requirements for the edema-inducing and hemolytic activities of this compound isolated from the hornet (Vespa basalis) venom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, synthesis and its physical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound peptide [novoprolabs.com]

- 7. Mastoparan - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Interactions between this compound and the membrane studied by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Conformation of Vespa basalis mastoparan-B in trifluoroethanol-containing aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction of wasp venom mastoparan with biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 15. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Mastoparan B: A Technical Guide to a Potent G-Protein Activating Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B is a cationic, amphipathic tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis. Its potent ability to directly activate heterotrimeric G-proteins, particularly those of the Gαi/o family, has established it as an invaluable tool in signal transduction research. By mimicking the action of G-protein coupled receptors (GPCRs), this compound provides a receptor-independent mechanism for studying G-protein activation and downstream signaling cascades. This technical guide offers an in-depth overview of this compound's mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the signaling pathways it modulates. The amino acid sequence for this compound is Leu-Lys-Leu-Lys-Ser-Ile-Val-Ser-Trp-Ala-Lys-Lys-Val-Leu-NH2[1][2].

Mechanism of Action

This compound directly interacts with the Gα subunit of heterotrimeric G-proteins, promoting a conformational change that facilitates the dissociation of GDP and the subsequent binding of GTP. This GDP-GTP exchange activates the G-protein, causing the dissociation of the GTP-bound Gα subunit from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits are then free to interact with and modulate the activity of downstream effector proteins. A key target for this compound is the Gαi/o family of G-proteins. The interaction of mastoparan with the G-protein is thought to depend in part on the carboxyl terminus of the Gαi subunit[3].

The activation of Gαi/o by this compound leads to several key downstream signaling events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Activation of Phospholipase C (PLC): The Gβγ subunits released upon G-protein activation can stimulate the activity of phospholipase C-β (PLC-β).

-

Generation of Second Messengers: Activated PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytosol[4].

Some evidence also suggests that mastoparans may indirectly activate G-proteins by stimulating nucleoside diphosphate kinase (NDPK), thereby increasing the local concentration of GTP available for G-protein activation[5][6][7]. The activity of this compound is sensitive to pertussis toxin (PTX), which ADP-ribosylates the Gαi/o subunit, preventing its interaction with receptors and receptor-mimicking compounds like mastoparan[8][9].

Data Presentation

The following tables summarize the quantitative data available for this compound and its analogs in activating G-proteins and their downstream effectors.

| Peptide | Assay | G-Protein Target | Cell/System | EC50 / Concentration | Effect | Reference |

| Mastoparan | GTPase Activity | Gi/Go | HL-60 Membranes | 1-2 µM | Activation | [6] |

| Mastoparan | GTPase Activity | Gi/Go | Mouse PAG | 1-10 µM | 30-70% increase | [10] |

| Mastoparan-L | GTPγS Binding | Go | Reconstituted Vesicles | 100 µM | ~7-fold increase | [4][5] |

| Mastoparan-L | GTPase Activity | Go/Gi | Reconstituted Vesicles | 100 µM | ~16-fold increase | [4][5] |

| Mastoparan | Phospholipase C | - | Rabbit Brain Membranes | >10 µM (of PIP2) | Activation | [3] |

| Mastoparan | Arachidonic Acid Release | - | Permeabilized Platelets | - | Stimulation | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the G-protein activating properties of this compound.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins in response to this compound stimulation.

Materials:

-

Cell membranes expressing the G-protein of interest (e.g., from Sf9 cells or brain tissue)

-

This compound

-

[35S]GTPγS

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT

-

GDP

-

Scintillation fluid

-

Glass fiber filters

Procedure:

-

Prepare cell membranes and determine protein concentration.

-

In a microcentrifuge tube, add the following in order:

-

Assay Buffer

-

GDP to a final concentration of 10 µM.

-

Cell membranes (typically 10-20 µg of protein).

-

This compound at various concentrations.

-

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the binding reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl2).

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Data are typically expressed as fmol of [35S]GTPγS bound per mg of protein.

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by G-proteins, which is stimulated by this compound.

Materials:

-

Cell membranes or purified G-proteins

-

This compound

-

[γ-32P]GTP

-

Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 1 mM DTT, 5 mM MgCl2, 100 mM NaCl

-

Activated charcoal slurry (5% in 20 mM phosphoric acid, pH 2.0)

-

ATP (to inhibit non-specific phosphatases)

Procedure:

-

Prepare membrane homogenates or purified G-proteins.

-

Set up reaction tubes containing:

-

Assay Buffer

-

ATP to a final concentration of 1 mM.

-

This compound at desired concentrations.

-

Membranes or purified G-protein (10-20 µg).

-

-

Pre-incubate for 10 minutes at 37°C.

-

Start the reaction by adding [γ-32P]GTP to a final concentration of 0.2-1 µM.

-

Incubate for 20 minutes at 37°C.

-

Stop the reaction by adding 750 µL of ice-cold activated charcoal slurry.

-

Incubate on ice for 10 minutes to allow the charcoal to bind unhydrolyzed [γ-32P]GTP.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer an aliquot of the supernatant (containing the released 32Pi) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity.

-

Basal GTPase activity is measured in the absence of this compound.

-

Data are expressed as pmol of Pi released per minute per mg of protein.

Intracellular Calcium Mobilization Assay using Fura-2 AM

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in live cells upon stimulation with this compound using the ratiometric fluorescent dye Fura-2 AM[11][12][13][14].

Materials:

-

Cultured cells (e.g., HEK293, CHO, or a cell line of interest)

-

This compound

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline (HBS): 10 mM HEPES, 135 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM glucose, pH 7.4

-

Fluorescence plate reader or microscope with dual-wavelength excitation capabilities (340 nm and 380 nm) and emission detection at 510 nm.

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

-

Prepare the Fura-2 AM loading solution: Dissolve Fura-2 AM in DMSO to a stock concentration of 1 mM. Just before use, dilute the stock in HBS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with HBS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBS to remove extracellular dye.

-

Add fresh HBS to each well.

-

Place the plate in the fluorescence reader and allow the cells to equilibrate for 5-10 minutes.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add this compound at various concentrations to the wells.

-

Immediately begin recording the fluorescence ratio (340/380 nm) over time.

-

The change in the 340/380 nm ratio is proportional to the change in intracellular calcium concentration.

Visualizations

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Experimental Workflow for Characterizing this compound Activity

Caption: Experimental workflow for this compound characterization.

References

- 1. Effects of the wasp venom peptide, mastoparan, on GTP hydrolysis in rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Effects of the wasp venom peptide, mastoparan, on a phosphoinositide-specific phospholipase C purified from rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 6. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of GTP formation and high-affinity GTP hydrolysis by mastoparan in various cell membranes. G-protein activation via nucleoside diphosphate kinase, a possible general mechanism of mastoparan action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mastoparan, a wasp venom, activates platelets via pertussis toxin-sensitive GTP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G-receptor antagonists increased the activating effect of mastoparan on low Km GTPase of mouse PAG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Variants and Analogs of Mastoparan Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan peptides are a family of cationic, amphipathic tetradecapeptides originally isolated from the venom of wasps of the Vespidae family.[1][2] These peptides typically consist of 14 amino acid residues and are characterized by a high content of hydrophobic and basic amino acids, which allows them to adopt an α-helical conformation in membrane-like environments.[3][4] Mastoparans exhibit a wide range of biological activities, including mast cell degranulation, histamine release, antimicrobial, antiviral, and antitumor effects.[1][5][6] Their ability to interact with and disrupt cell membranes, as well as modulate intracellular signaling pathways, has made them a subject of intense research for potential therapeutic applications.[5][6]

This technical guide provides a comprehensive overview of natural mastoparan variants and their synthetic analogs, focusing on their structure-activity relationships, biological activities, and the experimental methodologies used for their characterization.

Natural Variants of Mastoparan

Over 40 natural variants of mastoparan have been identified from the venom of various social and solitary wasp species.[6] These peptides share a conserved structural motif but exhibit variations in their amino acid sequences, which in turn influences their biological potency and selectivity. The primary structure of the parent mastoparan, isolated from Paravespula lewisii, is INLKALAALAKKIL-NH2.[1][2] Natural mastoparans typically have a net positive charge ranging from +1 to +5, conferred by the presence of one to four lysine residues at different positions.[7]

Synthetic Analogs and Structure-Activity Relationship

The therapeutic potential of natural mastoparans is often limited by their toxicity and hemolytic activity.[4][8] To address these limitations, numerous synthetic analogs have been designed and evaluated. Key strategies in analog design include amino acid substitution, truncation, cyclization, and the creation of chimeric peptides.[3][5][9]

Key Findings from Structure-Activity Relationship Studies:

-

Amphipathicity and Helicity: The amphipathic α-helical conformation is crucial for the biological activity of mastoparans, facilitating their interaction with cell membranes.[3][4]

-

Hydrophobicity: A direct correlation has been observed between the hydrophobicity of mastoparan analogs and their hemolytic activity.[3][10]

-

C-terminal Amidation: The amidation of the C-terminus is generally associated with enhanced antimicrobial activity.[3][11]

-

Lysine Positioning: The number and position of lysine residues significantly impact the antimicrobial and mast cell degranulating activities. For instance, analogs with four to six lysine residues between positions 4 and 11 exhibit potent antibiotic activity with reduced hemolytic effects.[12]

-

N-terminal Modifications: Removal of the first three N-terminal amino acids can lead to a loss of activity.[6]

-

Chimeric Peptides: Fusing mastoparan with other biologically active peptides, such as galanin or RNA III inhibiting peptide (RIP), has yielded analogs with interesting properties, including enhanced antimicrobial activity against specific bacterial strains.[1][2][5] For example, the MP-RIP analog showed high activity against S. aureus.[1]

Quantitative Data on Mastoparan Variants and Analogs

The biological activities of various mastoparan peptides and their analogs have been quantified using different assays. The following tables summarize key quantitative data from the literature.

Table 1: Antimicrobial Activity of Mastoparan and its Analogs

| Peptide/Analog | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| Mastoparan (MP) | Staphylococcus aureus | 8 | - | [1] |

| Mastoparan (MP) | Escherichia coli | 32 | - | [1] |

| MP-RIP | Staphylococcus aureus | 16 | - | [1] |

| RIP-MP | Staphylococcus aureus | 32 | - | [1] |

| RIP-MP | Escherichia coli | 128 | - | [1] |

| Mastoparan-C (MP-C) | S. aureus (NCTC 10788) | ≤16 | - | [9][13] |

| Mastoparan-C (MP-C) | E. coli (NCTC 10418) | ≤16 | - | [9][13] |

| Mastoparan-C (MP-C) | C. albicans (NCTC 1467) | ≤16 | - | [9][13] |

| tat-linked MP-C (tMP-C) | S. aureus (NCTC 10788) | ≤16 | - | [9][13] |

| tat-linked MP-C (tMP-C) | E. coli (NCTC 10418) | ≤16 | - | [9][13] |

| tat-linked MP-C (tMP-C) | C. albicans (NCTC 1467) | ≤16 | - | [9][13] |

| cyclized MP-C (cMP-C) | S. aureus (NCTC 10788) | ≥64 | - | [9][13] |

| cyclized MP-C (cMP-C) | E. coli (NCTC 10418) | ≥64 | - | [9][13] |

| cyclized MP-C (cMP-C) | C. albicans (NCTC 1467) | ≥64 | - | [9][13] |

| Mastoparan-M | S. aureus (ATCC25923) | - | 2.5-5 | [14] |

| Mastoparan-M | E. coli (ATCC25922) | - | 10-20 | [14] |

| Mastoparan-M | C. albicans (ATCC2002) | - | 10 | [14] |

Table 2: Hemolytic and Cytotoxic Activities of Mastoparan and its Analogs

| Peptide/Analog | Cell Type | Activity Metric | Value | Reference |

| Mastoparan-C (MP-C) | Horse Erythrocytes | HC50 (µM) | ~25 | [15] |

| tat-linked MP-C (tMP-C) | Horse Erythrocytes | HC50 (µM) | ~60 | [15] |

| cyclized MP-C (cMP-C) | Horse Erythrocytes | HC50 (µM) | <10 | [15] |

| Mastoparan-C (MP-C) | H157 (Lung Cancer) | IC50 (µM) | ~37 | [9][15] |

| tat-linked MP-C (tMP-C) | H157 (Lung Cancer) | IC50 (µM) | <4 | [9][15] |

| cyclized MP-C (cMP-C) | H157 (Lung Cancer) | IC50 (µM) | ~18 | [9][15] |

| Mastoparan-NH2 | Jurkat (T-ALL) | IC50 (µM) | 9.1 | [11] |

| Mastoparan-COOH | Jurkat (T-ALL) | IC50 (µM) | 77.9 | [11] |

| Mastoparan-NH2 | MDA-MB-231 (Breast Cancer) | IC50 (µM) | 22 | [11] |

| Mastoparan-COOH | MDA-MB-231 (Breast Cancer) | IC50 (µM) | 251.25 | [11] |

| [I5, R8] mastoparan | Vero Cells | CC50 (µg/mL) | >50 | [16] |

| Mastoparan-L | Vero Cells | CC50 (µg/mL) | >200 | [16] |

| Mastoparan-MO | Vero Cells | CC50 (µg/mL) | >200 | [16] |

Signaling Pathways Modulated by Mastoparan

Mastoparan peptides can directly interact with and activate heterotrimeric G proteins, mimicking the function of G protein-coupled receptors (GPCRs).[1][17][18] This interaction stimulates the GTPase activity of G protein α-subunits and promotes the exchange of GDP for GTP, leading to the activation of downstream signaling cascades.[18]

One of the key pathways activated by mastoparan involves phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][19] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[19] Mastoparan has been shown to activate PLC through both pertussis toxin-sensitive (Gi/o-dependent) and insensitive mechanisms.[19]

Furthermore, mastoparan can modulate Toll-like receptor (TLR) signaling. It has been demonstrated that mastoparan can inhibit TLR4-mediated signaling pathways, affecting the activation of p38 MAPK and NF-κB, while having minimal effect on TLR2-mediated responses.[17]

Caption: Mastoparan signaling pathways.

Experimental Protocols

A variety of experimental techniques are employed to characterize the structure and function of mastoparan peptides and their analogs.

Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): Peptides are typically synthesized using an automated peptide synthesizer with standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin.[9][20]

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) and ethanedithiol (EDT).[9][21]

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][22]

-

Characterization: The purity and molecular weight of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF).[9]

Caption: A typical workflow for solid-phase peptide synthesis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of mastoparan peptides in different environments.[3][9]

-

Sample Preparation: Peptides are dissolved in aqueous solutions (e.g., 10 mM ammonium acetate) or membrane-mimicking environments (e.g., 50% trifluoroethanol (TFE) or SDS micelles).[3][9]

-

Data Acquisition: CD spectra are recorded, typically in the far-UV region (190-260 nm), using a CD spectrometer.[9]

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical conformation is indicated by a positive band near 192 nm and two negative bands around 208 and 222 nm.[3]

Antimicrobial Assays

The antimicrobial activity of mastoparan peptides is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[3][9]

-

Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Tryptic Soy Broth for some biofilm-forming bacteria).[9][23]

-

Microdilution Assay: Two-fold serial dilutions of the peptide are prepared in a 96-well plate.[9]

-

Inoculation: A standardized suspension of the microorganism is added to each well.[9]

-

Incubation: The plate is incubated at 37°C for 16-24 hours.[9]

-

MIC Determination: The MIC is the lowest peptide concentration that visibly inhibits microbial growth.[3]

-

MBC Determination: Aliquots from wells with no visible growth are plated on agar plates to determine the lowest concentration that kills 99.9% of the initial inoculum.[9]

Hemolytic Assay

The toxicity of mastoparan peptides to eukaryotic cells is often evaluated by their ability to lyse red blood cells.[3][4]

-

Red Blood Cell Preparation: Fresh red blood cells (e.g., human or horse) are washed and diluted in a suitable buffer (e.g., PBS).[3][4]

-

Peptide Incubation: Serial dilutions of the peptide are incubated with the red blood cell suspension.[4]

-

Positive and Negative Controls: A positive control (e.g., 0.1% Triton X-100 for 100% hemolysis) and a negative control (buffer only) are included.[3][4]

-

Hemolysis Quantification: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 570 nm) to quantify the release of hemoglobin.[4] The percentage of hemolysis is calculated relative to the positive control.

Conclusion

Mastoparan peptides and their analogs represent a promising class of molecules with diverse biological activities. Through rational design and chemical modification, it is possible to develop novel mastoparan-based therapeutics with enhanced potency and reduced toxicity. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of these peptides. Further research into their mechanisms of action and in vivo efficacy is warranted to fully realize their therapeutic potential.

References

- 1. Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii [mdpi.com]

- 2. Structure-Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]

- 7. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship of mastoparan analogs: Effects of the number and positioning of Lys residues on secondary structure, interaction with membrane-mimetic systems and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mastoparan M peptide [novoprolabs.com]

- 15. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering [ijbs.com]

- 16. Antiviral Activities of Mastoparan-L-Derived Peptides against Human Alphaherpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mastoparan, a G protein agonist peptide, differentially modulates TLR4- and TLR2-mediated signaling in human endothelial cells and murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mastoparan - Wikipedia [en.wikipedia.org]

- 19. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. dokumen.pub [dokumen.pub]

- 21. peptide.com [peptide.com]

- 22. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Dance of Disruption: A Technical Guide to Mastoparan B's Interaction with Phospholipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mastoparan B, a cationic tetradecapeptide toxin isolated from the venom of the hornet Vespa basalis, has garnered significant scientific interest due to its potent biological activities.[1] Its primary mode of action involves a direct and disruptive interaction with the phospholipid bilayers of cell membranes, leading to a cascade of cellular events including pore formation and modulation of intracellular signaling pathways.[2][3] This technical guide provides an in-depth exploration of the core mechanisms governing the interaction of this compound with phospholipid bilayers, presenting quantitative data, detailed experimental protocols, and visual representations of the involved pathways to serve as a comprehensive resource for researchers in the fields of biophysics, pharmacology, and drug development.

I. Molecular Interactions and Conformational Changes

Upon encountering a phospholipid bilayer, this compound undergoes a significant conformational change, transitioning from a random coil in an aqueous solution to a well-defined amphipathic α-helix.[2][4] This helical structure, spanning from Lys2 to Leu14, is crucial for its membrane-disrupting activities. The positively charged lysine residues on one face of the helix are thought to mediate the initial electrostatic attraction to the negatively charged head groups of anionic phospholipids, while the hydrophobic face facilitates insertion into the lipid core of the bilayer.[2]

Solid-state NMR studies have revealed that Mastoparan can adopt two primary orientations within the membrane: an in-plane alignment parallel to the bilayer surface and a transmembrane orientation.[5] The transition between these states is believed to be a key step in the process of pore formation.

II. Quantitative Analysis of this compound-Bilayer Interactions

The interaction of this compound with phospholipid bilayers is dependent on several factors, including the lipid composition of the bilayer, the peptide-to-lipid ratio, and the ionic strength of the surrounding medium. The following tables summarize key quantitative data from various studies.

| Table 1: Binding Affinity and Partitioning of this compound with Different Phospholipid Vesicles | |

| Lipid Composition | Observations |

| Anionic Vesicles (e.g., containing PG, PS) | Stronger interaction and binding affinity compared to zwitterionic vesicles.[2] |

| Zwitterionic Vesicles (e.g., PC) | Weaker interaction.[2] |

| Cholesterol-containing Vesicles | Reduced peptide binding and pore-forming activity. |

| Table 2: Concentration-Dependent Effects of this compound on Phospholipid Bilayers | |

| Mastoparan Concentration | Observed Effect |

| Low Micromolar (µM) Range | G-protein activation.[6] |

| 0.3 - 3.0 µM | Formation of ion channels with multiple conductance levels (15-700 pS).[4] |

| High Micromolar (µM) Range | Pore formation and membrane leakage.[7] |

| Table 3: Structural Parameters of this compound in Membrane-Mimetic Environments | |

| Parameter | Value/Description |

| Helical Content | Forms an α-helical structure from Lys2 to Leu14 in the presence of micelles or lipid vesicles.[2][4] |

| Orientation in Anionic Bilayers | Predominantly transmembrane. |

| Orientation in Zwitterionic Bilayers | Primarily in-plane, parallel to the surface. |

III. Experimental Protocols

A variety of biophysical techniques are employed to investigate the intricate details of this compound's interaction with phospholipid bilayers. Below are detailed methodologies for key experiments.

A. Vesicle Preparation

A fundamental prerequisite for many of these assays is the preparation of unilamellar vesicles (liposomes) that mimic cellular membranes.

Materials:

-

Phospholipids (e.g., DMPC, DMPG) in chloroform

-

Chloroform

-

Nitrogen gas stream

-

Lyophilizer

-

Hydration buffer (e.g., 20 mM sodium phosphate, 100 mM NaCl, pH 7.4)

-

Mini-extruder with polycarbonate filters (e.g., 100 nm pore size)

-

Bath sonicator (for Small Unilamellar Vesicles - SUVs)

Protocol:

-

A desired amount of phospholipid solution in chloroform is dried under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

The lipid film is further dried under vacuum overnight to remove any residual solvent.[8]

-

The lipid film is hydrated with the desired buffer at a temperature above the lipid's phase transition temperature (Tm) for one hour.[8]

-

The hydrated lipid suspension is subjected to several freeze-thaw cycles (e.g., 8 cycles) alternating between liquid nitrogen and a warm water bath.[8]

-

To produce Large Unilamellar Vesicles (LUVs), the suspension is extruded multiple times (e.g., 10-20 times) through a polycarbonate filter of a defined pore size (e.g., 100 nm) using a mini-extruder.[8]

-

For the preparation of Small Unilamellar Vesicles (SUVs), the hydrated lipid suspension is sonicated in a bath sonicator for a specified duration (e.g., 45 minutes).[8]